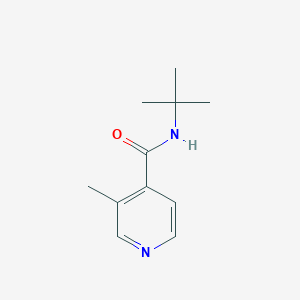

N-tert-butyl-3-methylisonicotinamide

Description

N-tert-Butyl-3-methylisonicotinamide is a synthetic amide derivative characterized by a tert-butyl group attached to the nitrogen atom of a methyl-substituted isonicotinamide scaffold. This compound belongs to a broader class of tert-butyl-containing molecules, which are frequently utilized in pharmaceuticals, agrochemicals, and material science due to their steric bulk and stability.

Properties

IUPAC Name |

N-tert-butyl-3-methylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-7-12-6-5-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXQKQDHALOBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-3-methylisonicotinamide typically involves the reaction of 3-methylisonicotinic acid with tert-butylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-3-methylisonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-tert-butyl-3-methylisonicotinamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-methylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

The tert-butyl group is a common structural motif in industrial and bioactive compounds. Key comparisons include:

| Compound Name | Structure | Key Features | Primary Applications |

|---|---|---|---|

| N-tert-Butyl-3-methylisonicotinamide | Amide with tert-butyl and methyl groups | Likely enhanced steric hindrance and lipophilicity | Potential antioxidant or drug intermediate (inferred) |

| 3-tert-Butyl-4-hydroxyanisole (BHA) | Phenolic tert-butyl ether | Radical-scavenging hydroxyl group | Food preservative, antioxidant |

| Butylated Hydroxytoluene (BHT) | Methyl-substituted phenol with tert-butyl groups | High stability, lipid-soluble | Polymer stabilization, food additive |

| N-tert-Butyl-α-phenylnitrone (PBN) | Nitrone with tert-butyl group | Spin-trapping agent for free radicals | Biomedical research (oxidative stress studies) |

Key Structural Differences :

- Functional Groups: Unlike BHA/BHT (phenolic antioxidants), this compound lacks a hydroxyl group, limiting direct radical-scavenging capacity. Its amide group may instead facilitate hydrogen bonding or enzyme interactions.

Functional Comparisons

- Antioxidant Efficacy: BHA and BHT exhibit potent antioxidant activity via phenolic hydroxyl groups, achieving IC₅₀ values in the µM range for lipid peroxidation inhibition . In contrast, this compound’s mechanism remains speculative but could involve indirect antioxidant pathways (e.g., metal chelation or enzyme modulation).

- Thermal and Chemical Stability :

tert-Butyl derivatives like BHT show high thermal stability (decomposition >200°C), a trait likely shared by this compound due to its robust alkyl substituents . - Analytical Profiles : GC/MS and SLE methods (used for tert-butyl compounds in polyethylene containers ) could be applied to analyze this compound’s purity or degradation products.

Biological Activity

N-tert-butyl-3-methylisonicotinamide (NTB-MINA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of NTB-MINA's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

NTB-MINA is characterized by the presence of both a tert-butyl group and a methyl group on the isonicotinamide scaffold. This unique structure enhances its stability and solubility, making it a valuable compound for various applications in medicinal chemistry.

The biological activity of NTB-MINA is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation. Notably, its structural similarity to nicotinamide suggests that it may act as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in several diseases, including cancer and metabolic disorders .

Antimicrobial Activity

NTB-MINA has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, potentially making it a candidate for developing new antibiotics. The exact mechanism by which NTB-MINA exerts its antimicrobial effects is still under investigation, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research indicates that NTB-MINA may possess anticancer properties by inhibiting NNMT. Overexpression of NNMT has been linked to various cancers, suggesting that NTB-MINA could serve as a therapeutic agent in cancer treatment. In vitro studies have demonstrated that NTB-MINA can reduce cell proliferation in cancer cell lines, indicating its potential as an anticancer drug .

Case Studies and Research Findings

- NNMT Inhibition : A study explored the development of bisubstrate inhibitors targeting NNMT, revealing that modifications similar to those found in NTB-MINA significantly enhance inhibitory activity. The most potent inhibitors achieved IC50 values as low as 3.7 nM, demonstrating the potential efficacy of compounds like NTB-MINA in cancer therapy .

- Antimicrobial Testing : In a series of antimicrobial assays, NTB-MINA was shown to inhibit the growth of Gram-positive and Gram-negative bacteria effectively. The compound's ability to disrupt bacterial metabolism was highlighted as a key factor in its antimicrobial action.

- Synergistic Effects : Research has also indicated that NTB-MINA may exhibit synergistic effects when used in combination with other antimicrobial agents, enhancing overall efficacy against resistant bacterial strains.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-tert-butyl-isonicotinamide | Lacks methyl group | Limited biological activity |

| 3-methylisonicotinamide | Lacks tert-butyl group | Moderate activity |

| N-tert-butyl-4-methylisonicotinamide | Methyl group at different position | Variable activity |

| This compound | Unique combination enhances stability | Promising antimicrobial and anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.